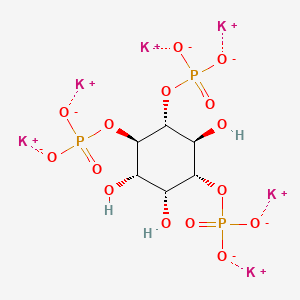
D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt): is a biologically significant molecule that acts as a second messenger in various cellular processes. It is produced in cells by the enzymatic hydrolysis of phosphatidyl inositol-4,5-bisphosphate by phospholipase C. This compound plays a crucial role in the regulation of intracellular calcium levels by binding to specific receptors and triggering the release of calcium from intracellular stores .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt) typically involves the enzymatic hydrolysis of phosphatidyl inositol-4,5-bisphosphate. This reaction is catalyzed by phospholipase C, resulting in the formation of D-myo-Inositol 1,4,5-trisphosphate and diacylglycerol .
Industrial Production Methods: Industrial production of D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt) involves the extraction of inositol from natural sources such as fruits, followed by chemical modification to introduce the phosphate groups. The final product is then converted to its hexapotassium salt form for increased solubility and stability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-myo-Inositol 1,4,5-trisphosphate can undergo oxidation reactions, although these are less common in biological systems.
Reduction: Reduction reactions are also rare for this compound.
Substitution: The compound can participate in substitution reactions, particularly involving the phosphate groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Phosphorylation reagents such as phosphoric acid and its derivatives are commonly used.
Major Products Formed:
Oxidation: Oxidized derivatives of inositol phosphates.
Reduction: Reduced forms of inositol phosphates.
Substitution: Various phosphorylated inositol derivatives.
Scientific Research Applications
Chemistry: D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt) is used as a reagent in the study of inositol phosphate metabolism and signaling pathways.
Biology: In biological research, this compound is crucial for studying calcium signaling pathways, as it acts as a second messenger that triggers the release of calcium from intracellular stores .
Medicine: In medical research, D-myo-Inositol 1,4,5-trisphosphate is investigated for its role in various physiological processes, including cell growth, differentiation, and apoptosis. It is also studied for its potential therapeutic applications in diseases related to calcium signaling dysregulation .
Industry: In the industrial sector, this compound is used in the development of biochemical assays and diagnostic tools that rely on calcium signaling .
Mechanism of Action
D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt) exerts its effects by binding to specific receptors known as inositol trisphosphate receptors (IP3 receptors) located on the membrane of the endoplasmic reticulum. This binding triggers the opening of calcium channels, leading to the release of calcium ions into the cytoplasm. The increase in intracellular calcium concentration activates various calcium-dependent signaling pathways that regulate numerous cellular functions .
Comparison with Similar Compounds
D-myo-Inositol 1,3,4,5-tetrakisphosphate: Another inositol phosphate derivative involved in calcium signaling.
D-myo-Inositol 1,4-bisphosphate: A precursor in the biosynthesis of D-myo-Inositol 1,4,5-trisphosphate.
D-myo-Inositol 1,3,4-trisphosphate: A related compound with similar signaling functions.
Uniqueness: D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt) is unique due to its specific role in calcium signaling and its ability to bind to IP3 receptors, leading to the release of calcium from intracellular stores. This specific interaction and its high solubility in water make it particularly valuable in both research and industrial applications .
Properties
Molecular Formula |
C6H9K6O15P3 |
|---|---|
Molecular Weight |
648.64 g/mol |
IUPAC Name |
hexapotassium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3+,4-,5-,6-;;;;;;/m1....../s1 |
InChI Key |
DVOPWCOAGWTTEN-PPKFVSOLSA-H |
Isomeric SMILES |
[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B12435861.png)
![3-amino-6-chloro-5-[ethyl(isopropyl)amino]-N-methanehydrazonoylpyrazine-2-carboxamide](/img/structure/B12435866.png)



![13,26,39,52,53,55,56,57-Octaza-54-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene](/img/structure/B12435892.png)
![3-isopropyl-6-{[(1R)-1-phenylethyl]amino}-1H-pyrimidine-2,4-dione](/img/structure/B12435897.png)




![8-[(2E)-4-hydroxy-4-methylpent-2-enoyl]-3-isopropyl-7-methylnaphthalene-1,2-dione](/img/structure/B12435932.png)
![2-[2-(Phenylsulfanyl)acetamido]propanoic acid](/img/structure/B12435945.png)
